molecular formula C13H10F4N2O B2637069 N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-tetrafluorobenzamide CAS No. 2094875-37-1

N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-tetrafluorobenzamide

Cat. No.: B2637069
CAS No.: 2094875-37-1
M. Wt: 286.23
InChI Key: AHIBNOSBADTJCL-UHFFFAOYSA-N
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Description

N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-tetrafluorobenzamide is a synthetic organic compound characterized by its unique structure, which includes a cyanoethyl group, a cyclopropyl ring, and a tetrafluorobenzamide moiety

Preparation Methods

The synthesis of N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-tetrafluorobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrafluorobenzamide core, followed by the introduction of the cyanoethyl and cyclopropyl groups. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-tetrafluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of the cyano group to an amine.

    Substitution: The tetrafluorobenzamide moiety can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-tetrafluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-tetrafluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can act as a nucleophile, while the tetrafluorobenzamide moiety can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-tetrafluorobenzamide can be compared with other similar compounds, such as:

    N-(1-cyanoethyl)-N-cyclopropylbenzamide: Lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.

    N-cyclopropyl-2,3,4,5-tetrafluorobenzamide: Lacks the cyanoethyl group, affecting its nucleophilic properties.

    N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-trifluorobenzamide: Has one less fluorine atom, potentially altering its electronic properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-tetrafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F4N2O/c1-6(5-18)19(7-2-3-7)13(20)8-4-9(14)11(16)12(17)10(8)15/h4,6-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIBNOSBADTJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N(C1CC1)C(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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